
3-(2-Chloro-phenyl)-N-(3-imidazol-1-yl-propyl)-acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-phenyl)-N-(3-imidazol-1-yl-propyl)-acrylamide is a synthetic organic compound that features a chloro-substituted phenyl ring, an imidazole ring, and an acrylamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-phenyl)-N-(3-imidazol-1-yl-propyl)-acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Attachment of the propyl chain: The imidazole ring is then functionalized with a propyl chain through alkylation reactions.
Formation of the acrylamide moiety:
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(2-Chloro-phenyl)-N-(3-imidazol-1-yl-propyl)-acrylamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
作用机制
The mechanism of action of 3-(2-Chloro-phenyl)-N-(3-imidazol-1-yl-propyl)-acrylamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The imidazole ring, for example, is known to interact with metal ions and enzymes, potentially inhibiting or activating their functions.
相似化合物的比较
Similar Compounds
3-(2-Chloro-phenyl)-N-(3-imidazol-1-yl-propyl)-acetamide: Similar structure but with an acetamide group instead of an acrylamide group.
3-(2-Chloro-phenyl)-N-(3-imidazol-1-yl-propyl)-methacrylamide: Similar structure but with a methacrylamide group.
Uniqueness
3-(2-Chloro-phenyl)-N-(3-imidazol-1-yl-propyl)-acrylamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
335398-70-4 |
|---|---|
分子式 |
C15H16ClN3O |
分子量 |
289.76 g/mol |
IUPAC 名称 |
(E)-3-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)prop-2-enamide |
InChI |
InChI=1S/C15H16ClN3O/c16-14-5-2-1-4-13(14)6-7-15(20)18-8-3-10-19-11-9-17-12-19/h1-2,4-7,9,11-12H,3,8,10H2,(H,18,20)/b7-6+ |
InChI 键 |
UBKRMUCGANDDKC-VOTSOKGWSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCCN2C=CN=C2)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCCN2C=CN=C2)Cl |
溶解度 |
38.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


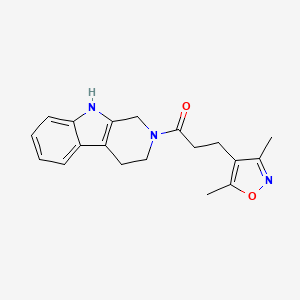
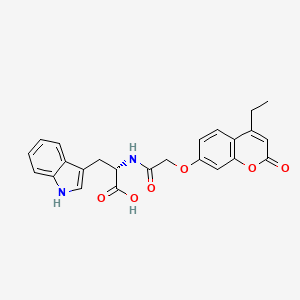
![N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B14938004.png)
![1-butyl-N-{4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14938018.png)
![3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B14938024.png)
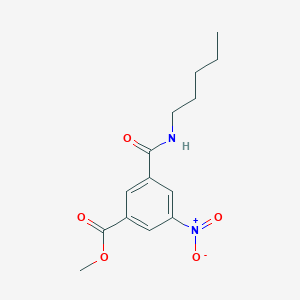
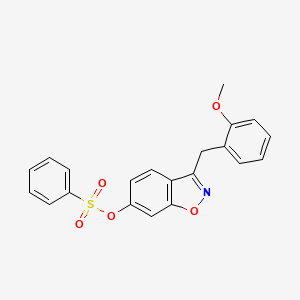

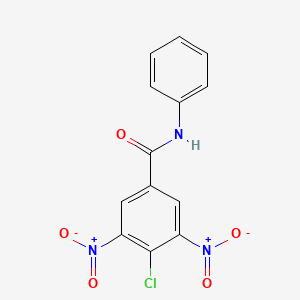
![7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B14938045.png)
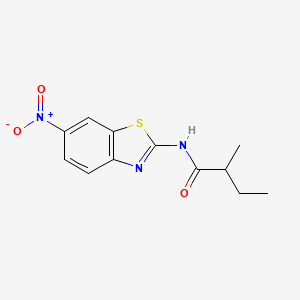

![N,N-diethyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B14938069.png)
![3-(4-Methoxyphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B14938080.png)
